Iron;pentane
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Overview
Description
Iron;pentane, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability and unique “sandwich” structure, which has been a subject of extensive research in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron;pentane is typically synthesized by reacting cyclopentadienylmagnesium bromide with iron(III) chloride. The reaction proceeds as follows:
2C5H5MgBr+FeCl3→Fe(C5H5)2+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves the reaction of iron with carbon monoxide in the presence of a catalyst, such as alkali metal sulfide and sulfur. The reaction is conducted at high pressures (5 to 30 MPa) and temperatures (150 to 200°C) .
Chemical Reactions Analysis
Types of Reactions
Iron;pentane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium cation.
Reduction: Reduction reactions can revert the ferrocenium cation back to ferrocene.
Substitution: Electrophilic substitution reactions, such as Friedel-Crafts acylation, can occur on the cyclopentadienyl rings
Common Reagents and Conditions
Oxidation: Strong acids like nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Ferrocenium cation.
Reduction: Ferrocene.
Substitution: Mono- and di-substituted ferrocene derivatives
Scientific Research Applications
Iron;pentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its anti-cancer properties.
Industry: Used as a fuel additive and in the production of magnetic materials .
Mechanism of Action
The mechanism of action of iron;pentane involves its ability to donate and accept electrons, making it a versatile redox agent. The central iron atom can switch between different oxidation states, facilitating various chemical reactions. This property is exploited in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt instead of iron.
Chromocene: Contains chromium instead of iron .
Uniqueness
Iron;pentane is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is resistant to air and moisture, making it more practical for various applications .
Properties
CAS No. |
74910-62-6 |
---|---|
Molecular Formula |
C5H12Fe |
Molecular Weight |
127.99 g/mol |
IUPAC Name |
iron;pentane |
InChI |
InChI=1S/C5H12.Fe/c1-3-5-4-2;/h3-5H2,1-2H3; |
InChI Key |
PDFUEMBBOLBTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC.[Fe] |
Origin of Product |
United States |
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